molecular formula C16H15ClFNO B1422860 2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide CAS No. 1334148-04-7

2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide

Cat. No.: B1422860
CAS No.: 1334148-04-7
M. Wt: 291.75 g/mol
InChI Key: HXGYPNUCNZMVOJ-UHFFFAOYSA-N
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Description

“2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide” is a chemical compound . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation reaction of appropriate aldehydes and primary amines . For instance, a Schiff base ligand was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds often involves various types of interactions. For example, an intra-molecular O-H⋯N hydrogen bond occurs in some compounds . In the crystal, an infinite chain can be formed along the c-axis direction by π-π stacking interactions between the phenyl rings and the six-membered hydrogen-bonded ring of neighboring Schiff base ligands .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve coordination with metal ions. For example, a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand were synthesized in a methanolic medium .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, one compound has a molecular weight of 187.60 g/mol .

Scientific Research Applications

Synthetic Methodologies and Chemical Applications

Practical Synthesis of Fluorinated Compounds

Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the manufacture of various pharmaceuticals and agrochemicals. A practical synthesis method involving cross-coupling reactions highlights the importance of developing efficient, cost-effective synthetic routes for such compounds, potentially applicable to the synthesis of "2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide" (Qiu et al., 2009).

Fluorescent Chemosensors

The development of chemosensors based on specific molecular frameworks, like 4-Methyl-2,6-diformylphenol, for detecting various analytes demonstrates the application of functionalized aromatic compounds in environmental monitoring and diagnostic assays. This suggests potential research applications of "this compound" in developing novel chemosensors or fluorescent probes (Roy, 2021).

Environmental Toxicology and Degradation

Studies on the environmental impact, degradation pathways, and toxicity of chemicals, like chlorpropham and acetaminophen, underscore the importance of understanding the environmental fate and ecological effects of synthetic compounds. Research into the degradation and toxicological profiles of "this compound" could be valuable for assessing its environmental and health implications (Smith & Bucher, 2012; Qutob et al., 2022).

Safety and Hazards

The safety and hazards of similar compounds can vary. For example, some compounds may have certain hazard statements associated with them .

Biochemical Analysis

Biochemical Properties

2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves the inhibition of enzyme activity, leading to altered metabolic pathways .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This inhibition leads to the accumulation of neurotransmitters, affecting neural signaling and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that it can cause persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance cognitive function and memory . At high doses, it can cause toxic effects, including liver damage and neurotoxicity . Threshold effects have been observed, indicating a narrow therapeutic window for safe usage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed or excreted . These interactions can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in the liver and brain, where it exerts its effects . The compound’s localization is influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals . Post-translational modifications, such as phosphorylation, can also influence its localization and activity .

Properties

IUPAC Name

2-chloro-N-[(4-fluorophenyl)-phenylmethyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO/c1-19(15(20)11-17)16(12-5-3-2-4-6-12)13-7-9-14(18)10-8-13/h2-10,16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGYPNUCNZMVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC=CC=C1)C2=CC=C(C=C2)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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